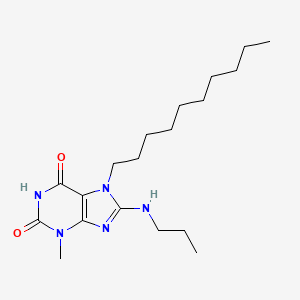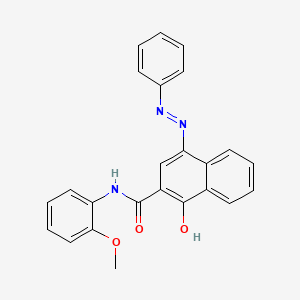![molecular formula C5H10BF3KNO B12045955 potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide CAS No. 1023357-67-6](/img/structure/B12045955.png)
potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide is a chemical compound with the molecular formula C5H10BF3KNO. It is known for its unique properties and applications in various scientific fields, including chemistry, biology, and medicine. This compound is particularly noted for its antifungal and antiparasitic attributes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide typically involves the reaction of dimethylamine with a suitable boron-containing precursor under controlled conditions. The reaction is carried out in the presence of a potassium source, such as potassium hydroxide or potassium carbonate, to form the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield. The industrial production also involves stringent quality control measures to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced species.
Substitution: The compound can undergo substitution reactions where the dimethylamino group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its antifungal and antiparasitic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating fungal and parasitic infections.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide involves its interaction with specific molecular targets. The compound disrupts crucial cellular processes in pathogens, leading to their inhibition. The exact molecular pathways and targets are still under investigation, but it is known to interfere with cellular metabolism and replication.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate
- Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate
Uniqueness
Potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide is unique due to its trifluoroboranuide group, which imparts distinct chemical and biological properties. This makes it particularly effective as an antifungal and antiparasitic agent, setting it apart from other similar compounds.
Propiedades
Número CAS |
1023357-67-6 |
|---|---|
Fórmula molecular |
C5H10BF3KNO |
Peso molecular |
207.05 g/mol |
Nombre IUPAC |
potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C5H10BF3NO.K/c1-10(2)5(11)3-4-6(7,8)9;/h3-4H2,1-2H3;/q-1;+1 |
Clave InChI |
CCBANFZWGMWEML-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCC(=O)N(C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B12045879.png)



![(2R)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid](/img/structure/B12045909.png)


![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12045926.png)

![1-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12045930.png)


![8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12045956.png)
